

# DRAQ7 Staining for Microscopy: An Application Note and Step-by-Step Protocol

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## Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

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## Introduction

**DRAQ7** is a far-red fluorescent DNA dye that serves as an excellent tool for identifying dead or membrane-compromised cells in microscopy and flow cytometry.[1][2][3][4] Its utility lies in its inability to cross the intact plasma membranes of live cells.[5][6] Consequently, it exclusively stains the nuclei of cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[1][2][3][7][8] This property makes **DRAQ7** a reliable viability marker in a variety of cell-based assays.[5][9][10]

One of the key advantages of **DRAQ7** is its spectral profile. With excitation maxima at approximately 599 nm and 644 nm, and an emission maximum around 694 nm when intercalated with dsDNA, it is well-suited for multicolor imaging experiments.[4][8][9][11] Its far-red emission minimizes spectral overlap with common fluorophores like GFP and FITC, simplifying analysis and reducing the need for complex compensation.[7][11] Furthermore, **DRAQ7** has been shown to be non-toxic to cells in long-term culture, allowing for real-time, kinetic studies of cell viability without impacting cell proliferation.[1][5][12]

This document provides a detailed, step-by-step guide for using **DRAQ7** for staining in microscopy, including protocols for both live-cell viability assessment and nuclear counterstaining in fixed samples.

## Data Presentation

For reproducible and accurate results, the following tables summarize the key quantitative parameters for **DRAQ7** staining.

Table 1: **DRAQ7** Spectral Properties

Parameter	Wavelength (nm)	Notes
Excitation Maxima	599 / 646[4][7][8][9]	Can be sub-optimally excited by 488 nm, 568 nm, and 633 nm laser lines.[11]
Emission Maximum	~694 (when bound to dsDNA) [7][8][9][13]	Emission is detected in the far-red region, typically above 665 nm.[7][11]

Table 2: Recommended Microscope Filter Sets

Filter Type	Specification
Longpass (LP)	695LP, 715LP, or 780LP[7][11][14]
Bandpass (BP)	780/60 BP[1][2]

Table 3: Staining Protocol Parameters

Parameter	Live Cell Viability Staining	Fixed Cell Nuclear Counterstaining
DRAQ7 Concentration	1-3 $\mu$ M[1][2][13]	5-20 $\mu$ M[13][15]
Incubation Time	5-30 minutes	5-30 minutes
Incubation Temperature	Room Temperature or 37°C[7]	Room Temperature or 37°C[7]
Wash Steps	Not required[1][2][7]	Not required after DRAQ7 staining[1][2][7]

## Experimental Protocols

### Protocol 1: Live-Cell Viability Staining

This protocol is designed for identifying dead cells in a live-cell population.

Materials:

- **DRAQ7™** (supplied as a ready-to-use solution)
- Phosphate Buffered Saline (PBS) or appropriate cell culture medium
- Cell sample (adherent or in suspension)
- Microscope slides or imaging chambers

Procedure:

- **Cell Preparation:**
  - For adherent cells, ensure they are cultured on microscope slides or in imaging-compatible plates/dishes.
  - For suspension cells, centrifuge the cells and resuspend them in PBS or culture medium at a concentration of approximately  $0.5 \times 10^5$  cells/mL.[\[14\]](#)
- **DRAQ7 Addition:**
  - Add **DRAQ7™** directly to the cell culture medium to a final concentration of 1-3  $\mu$ M.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[13\]](#) For example, add 10  $\mu$ l of 0.3 mM **DRAQ7™** stock solution per 1.0 ml of culture medium for a final concentration of 3  $\mu$ M.[\[1\]](#)[\[7\]](#)
  - Gently mix by pipetting or swirling the plate.
- **Incubation:**
  - Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. Staining is typically faster at 37°C.[\[7\]](#)

- Imaging:
  - Image the cells directly without any wash steps.[\[7\]](#)
  - Use appropriate filter sets to visualize the far-red fluorescence of **DRAQ7**. Dead cells will exhibit bright nuclear staining.

## Protocol 2: Nuclear Counterstaining for Fixed Cells

This protocol is suitable for using **DRAQ7** as a nuclear counterstain in fixed and permeabilized cells, for example, in immunofluorescence assays.

Materials:

- **DRAQ7™**
- 4% Formaldehyde in PBS
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Wash buffer (e.g., PBS)
- Fixed and permeabilized cell sample on a microscope slide or coverslip

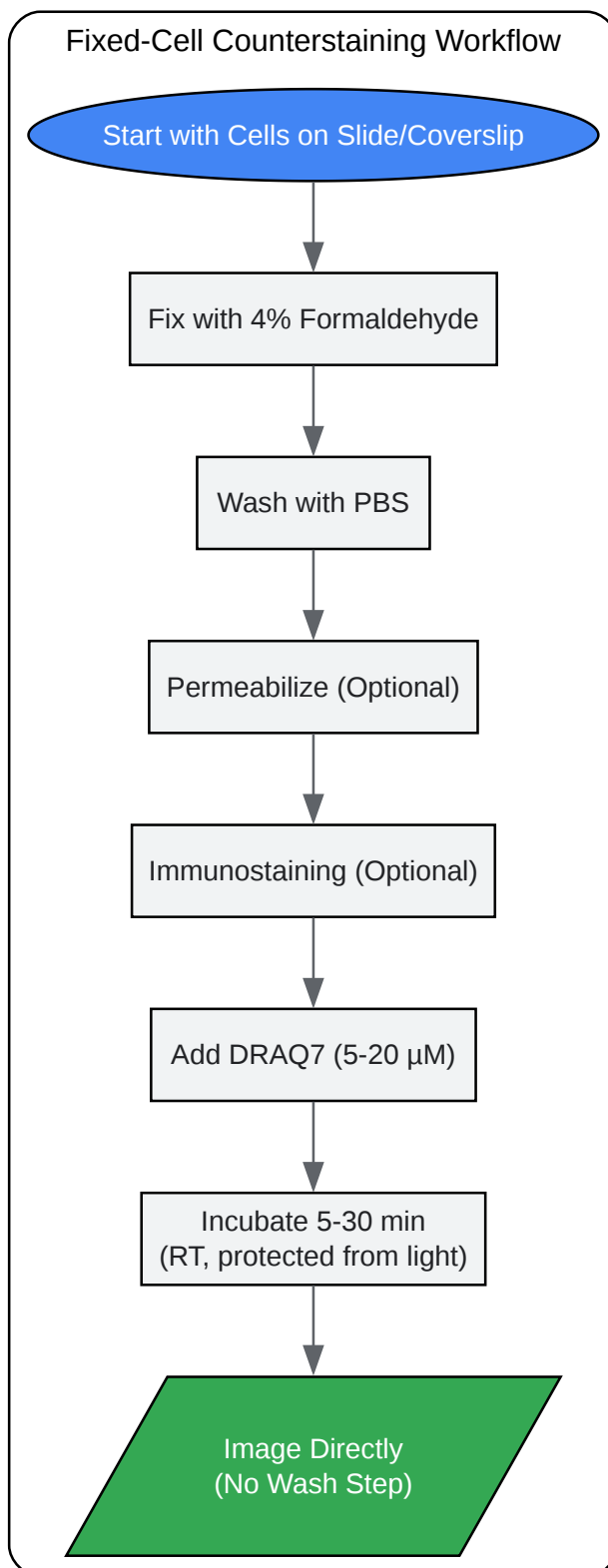
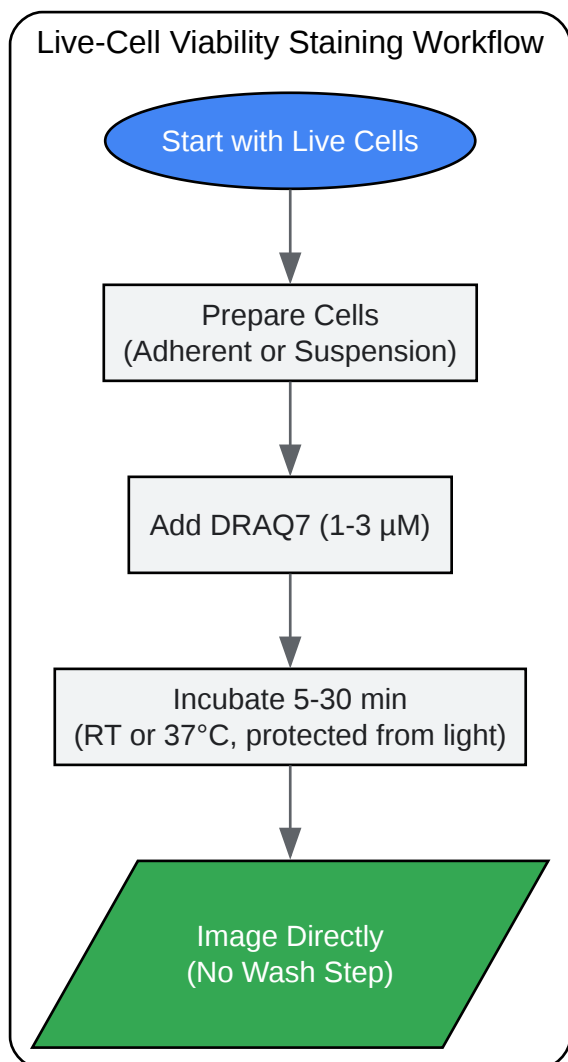
Procedure:

- Fixation:
  - Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[\[1\]](#)[\[2\]](#)[\[7\]](#)
  - Gently aspirate the formaldehyde solution and wash the cells twice with PBS.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Permeabilization (if required for other stains):
  - If performing immunostaining for intracellular targets, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
  - Wash the cells twice with PBS.

- (Optional) Immunostaining:
  - Perform your standard immunofluorescence staining protocol for your target of interest.
- **DRAQ7** Counterstaining:
  - Prepare a 5-20  $\mu\text{M}$  working solution of **DRAQ7** in PBS.[\[13\]](#)[\[15\]](#) For a 5  $\mu\text{M}$  solution, you can dilute the 0.3 mM stock 1:60 in PBS.
  - Add the **DRAQ7** working solution to the fixed cells and incubate for 5-30 minutes at room temperature, protected from light.
- Imaging:
  - The samples can be imaged directly without further washing.[\[7\]](#) Mount the coverslip if necessary.
  - Visualize the nuclear staining using a far-red filter set.

## Visualization of Experimental Workflows

To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for live and fixed cell staining with **DRAQ7**.



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